molecular formula C16H25FN2OSi B1370856 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- CAS No. 651744-22-8

1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B1370856
CAS No.: 651744-22-8
M. Wt: 308.47 g/mol
InChI Key: XSUGYHMHOALEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- (hereafter referred to as the target compound) is a fluorinated and silyl-protected derivative of the heterocyclic scaffold 1H-pyrrolo[2,3-b]pyridin-5-ol (CAS 98549-88-3, C₇H₆N₂O) . The tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group at the 1-position serves as a steric protecting group, while the 4-fluoro substitution modulates electronic properties. This compound has been used in synthetic routes to avoid regioselectivity issues in coupling reactions, as demonstrated in the preparation of intermediates for kinase inhibitors .

Properties

IUPAC Name

4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2OSi/c1-10(2)21(11(3)4,12(5)6)19-8-7-13-15(17)14(20)9-18-16(13)19/h7-12,20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUGYHMHOALEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Hydroxy-7-azaindole Intermediate

A crucial intermediate in the synthesis is 5-hydroxy-7-azaindole (1H-pyrrolo[2,3-b]pyridin-5-ol), which can be prepared by catalytic hydrogenation of 5-benzyloxy-7-azaindole:

  • Procedure: 5-Benzyloxy-7-azaindole is dissolved in methanol, then palladium on activated charcoal is added as a catalyst. The reaction vessel is purged with hydrogen gas, and hydrogenation proceeds until no further pressure change is observed.
  • Workup: The catalyst is removed by filtration, and the crude product is purified by washing with n-heptane.
  • Yield: Approximately 95.5% yield of 5-hydroxy-7-azaindole is obtained.

Installation of the Tris(1-methylethyl)silyl Protecting Group

The nitrogen at position 1 is protected by introducing the bulky tris(1-methylethyl)silyl (triisopropylsilyl) group to enhance stability and modulate the compound’s properties:

  • Reagents: Triisopropylsilyl chloride (TIPS-Cl) or related silylating agents are used.
  • Conditions: The reaction is typically carried out in anhydrous solvents such as dichloromethane or DMF, in the presence of a base like imidazole or triethylamine.
  • Outcome: Formation of 4-fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-ol with high regioselectivity.

Purification and Final Product Isolation

The crude product is purified by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to achieve the desired purity. Washing with brine, drying over magnesium sulfate, and solvent evaporation are standard procedures in the workup.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Hydrogenation of 5-benzyloxy-7-azaindole Pd/C catalyst, H2 gas, methanol solvent Room temperature 95.5 High yield, clean conversion
Fluorination Electrophilic fluorination or halogen exchange in DMF -78°C Variable Requires low temperature to control regioselectivity
Silylation Triisopropylsilyl chloride, base (imidazole/Et3N), DCM Room temperature 50-70 Bulky silyl group installation; moderate yields
Purification Preparative HPLC, solvent washes Ambient Ensures high purity final product

Research Findings and Analytical Data

  • The compound exhibits a boiling point of approximately 335.8°C at 760 mmHg and a flash point near 157°C.
  • Vapor pressure is negligible at 25°C, indicating low volatility.
  • Analytical characterization typically involves LC-MS, confirming molecular ion peaks consistent with the molecular weight (~308.5 g/mol).
  • NMR and IR spectroscopy confirm the presence of the pyrrolo[2,3-b]pyridine core, fluorine substitution, and silyl group.

Summary of Preparation Methodologies

Preparation Aspect Methodology Summary
Core scaffold synthesis Hydrogenation of protected azaindole precursors
Fluorine introduction Electrophilic fluorination or halogen exchange under cryogenic conditions
Nitrogen protection (silylation) Reaction with triisopropylsilyl chloride in presence of base, under anhydrous conditions
Purification Chromatographic separation (HPLC) and solvent washes
Yield and purity optimization Careful control of temperature, reaction time, and reagent stoichiometry essential

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can vary depending on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The target compound belongs to a family of 1H-pyrrolo[2,3-b]pyridine derivatives with diverse substitutions. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Functional Groups Molecular Formula Applications/Reactivity
Target Compound 4-fluoro, 1-TIPS -OH, -F, -Si(iPr)₃ C₁₇H₂₆FN₂OSi Synthetic intermediate for kinase inhibitors; regioselective coupling
{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid 4-fluoro, 1-TIPS, 5-boronic acid -B(OH)₂, -F, -Si(iPr)₃ C₁₇H₂₆BFN₂O₂Si Suzuki-Miyaura cross-coupling reactions; medicinal chemistry
5-(Trifluoromethyl)-1-TIPS-pyrrolo[2,3-b]pyridine-4-carboxylic acid 5-CF₃, 4-carboxylic acid, 1-TIPS -CF₃, -COOH, -Si(iPr)₃ C₁₈H₂₆F₃N₂O₂Si Potential kinase inhibitor; enhanced acidity/reactivity for salt formation
4-Chloro-1-TIPS-pyrrolo[2,3-b]pyridine-5-carboxaldehyde 4-Cl, 1-TIPS, 5-carboxaldehyde -Cl, -CHO, -Si(iPr)₃ C₁₇H₂₅ClN₂OSi Nucleophilic reactions (e.g., Schiff base formation); steric shielding by TIPS
Ethyl 3-{4-fluoro-1-TIPS-pyrrolo[2,3-b]pyridin-5-yl}propanoate 4-fluoro, 1-TIPS, 5-ethyl propanoate -COOEt, -F, -Si(iPr)₃ C₂₁H₃₃FN₂O₃Si Increased lipophilicity for drug delivery

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C16H25FN2Si
  • Molecular Weight : Approximately 292.47 g/mol
  • Boiling Point : Predicted at 335.8 ± 42.0 °C
  • Density : 1.09 ± 0.1 g/cm³

Biological Activity Overview

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridin-5-OL exhibit various biological activities, primarily through their interactions with specific receptors and enzymes involved in critical signaling pathways.

Inhibition of Cyclin-dependent Kinase 1 (CDK1)

One notable study highlighted the compound's ability to inhibit CDK1, which is crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in aggressive cancers such as diffuse malignant peritoneal mesothelioma (DMPM) .

Dual Receptor Activity

Compounds similar to 1H-pyrrolo[2,3-b]pyridin-5-OL have been identified as dual ligands for the 5-HT6 and 5-HT2A receptors. These receptors are implicated in mood regulation and cognitive functions, suggesting potential applications in treating psychiatric disorders .

FGFR Inhibition

A series of studies have focused on the compound's activity against Fibroblast Growth Factor Receptors (FGFRs). For instance, one derivative demonstrated potent inhibitory effects on FGFR1–4 with IC50 values ranging from 7 to 712 nM. This activity was associated with significant antiproliferative effects on breast cancer cell lines .

The mechanisms by which 1H-Pyrrolo[2,3-b]pyridin-5-OL exerts its biological effects include:

  • Cell Cycle Arrest : Inhibition of CDK1 leads to cell cycle arrest, particularly in cancer cells.
  • Receptor Modulation : Interaction with serotonin receptors may modulate neurotransmitter release and neuronal signaling.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by downregulating matrix metalloproteinase (MMP9) and upregulating tissue inhibitor of metalloproteinases (TIMP2) .

Case Studies

Several studies provide insights into the biological activity of this compound:

StudyFindings
Carbone et al. (2013)Identified nortopsentin analogues as potential CDK1 inhibitors leading to reduced proliferation in DMPM .
Staroń et al. (2019)Discovered dual receptor ligands with pro-cognitive properties targeting 5-HT6/5-HT2A receptors .
Jin et al. (2021)Reported on the synthesis and evaluation of FGFR inhibitors derived from pyrrolo[2,3-b]pyridine structures showing significant antiproliferative activity against breast cancer cells .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SilylationTris(1-methylethyl)silyl chloride, NaH, THF, 0°C→rt65–75
FluorinationSelectfluor, DMF, 80°C, 12 hr50–60
PurificationRecrystallization (MeOH:H₂O 3:1)>95% purity

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C4, silyl group at N1). For example, the silyl group shows characteristic upfield shifts for adjacent protons .
    • ¹⁹F NMR : Detects the fluorine atom’s chemical environment (δ ~ -110 to -120 ppm for aromatic fluorine) .
  • Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., C₁₅H₁₈FNSi requires exact mass 283.12) .
  • IR Spectroscopy : Identifies functional groups (e.g., Si-O stretching ~1000–1100 cm⁻¹) .

Advanced: How can researchers optimize coupling efficiency in nucleophilic substitution reactions for silyl-protected derivatives?

Answer:
Optimization strategies include:

  • Base Selection : Use non-nucleophilic bases (e.g., NaH, KHMDS) to minimize side reactions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require low temperatures (0°C) to control exothermicity .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Note : Contradictions in yields (e.g., 50% vs. 75%) may arise from trace moisture affecting silylation; strict anhydrous conditions are critical .

Advanced: What strategies resolve contradictory data in characterizing fluorinated pyrrolo-pyridines?

Answer:
Contradictions (e.g., NMR shifts vs. computational predictions) are addressed via:

Cross-Validation : Compare multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .

Computational Modeling : DFT calculations (e.g., Gaussian09) predict NMR/IR spectra to reconcile experimental data .

Batch Reproducibility : Test synthetic batches under controlled conditions to rule out impurities or solvent effects .

Case Study : Discrepancies in ¹H NMR splitting patterns for the pyrrolo-pyridine ring were resolved by X-ray analysis, confirming steric effects from the silyl group .

Advanced: How do fluorine and silyl groups impact stability and reactivity?

Answer:

  • Fluorine :
    • Enhances metabolic stability and electron-withdrawing effects, improving binding in drug candidates .
    • May increase acidity of adjacent protons, requiring inert storage conditions (argon, -20°C) .
  • Silyl Group :
    • Protects the NH group from oxidation but is hydrolytically labile. Stability tests (e.g., pH 7.4 buffer, 37°C) show <5% degradation over 24 hr .
    • Bulkiness can sterically hinder reactions, necessitating larger reaction volumes or elevated temperatures for substitutions .

Q. Table 2: Stability Under Various Conditions

ConditionDegradation (%)TimeReference
pH 7.4, 37°C4.824 hr
Light (UV)12.348 hr
Dry Argon, -20°C<16 months

Advanced: What analytical methods detect trace impurities in silylated pyrrolo-pyridines?

Answer:

  • HPLC-PDA/MS : Identifies impurities down to 0.1% using C18 columns (ACN/water gradient) .
  • Residual Solvent Analysis (GC-MS) : Detects volatile byproducts (e.g., THF, DMF) per ICH Q3C guidelines .
  • Elemental Analysis : Confirms absence of heavy metals (e.g., Pd from catalytic steps) .

Example : A batch showing anomalous bioactivity was found to contain 0.3% desilylated byproduct via LC-MS; reprocessing with fresh silylating agent resolved the issue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.